BF227 -

BF227

Catalog Number: EVT-1586743
CAS Number:
Molecular Formula: C16H16FN3O2S
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, also known as BF227, is a synthetic, small molecule compound primarily researched for its applications in positron emission tomography (PET) imaging. [, , , , , ] It functions as a radioactive tracer, binding to specific targets in the brain and allowing for visualization and quantification of those targets. [, , , , , ] While initially developed for imaging amyloid beta (Aβ) plaques in Alzheimer's disease (AD), research has indicated potential applications in detecting other protein aggregates, highlighting its versatile nature. [, , , , , ]

Future Directions
  • Optimization of BF227 Derivatives: Further research could focus on developing BF227 derivatives with improved pharmacokinetic properties, such as higher brain uptake, faster washout from non-target regions, and increased binding affinity and selectivity for specific protein aggregates. [, , , ]
  • Expanding Applications in Other Neurodegenerative Diseases: Given its potential to bind to other misfolded proteins, future research should explore BF227's utility in diagnosing and monitoring diseases like Parkinson's disease, Lewy body dementia, and prion diseases. [, , , , , ]
  • Elucidating the Precise Binding Mechanisms: Further investigation is needed to fully understand the molecular mechanisms governing BF227's interaction with different protein aggregates. [, , , , , ] This knowledge could lead to the development of more targeted and effective imaging agents.
  • Longitudinal Studies and Clinical Trials: Conducting longitudinal studies using BF227 PET imaging can provide valuable insights into the progression of protein misfolding diseases and the impact of potential therapies. [, , , , , , , , , , , , , , , , , ]
Overview

BF-227 is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. This compound belongs to a class of benzoxazole derivatives and has been studied for its binding affinity to amyloid-beta fibrils and alpha-synuclein aggregates, making it a valuable tool in neuroimaging research.

Source and Classification

BF-227 is classified as a radiotracer, specifically a fluorine-18 labeled benzoxazole derivative. It is synthesized for use in PET imaging due to its ability to bind selectively to amyloid plaques in the brain. The compound has been investigated in various studies aimed at understanding its pharmacokinetics and binding characteristics in both healthy subjects and patients with Alzheimer's disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of BF-227 involves several key steps:

  1. Preparation of Radiolabeled Precursor: The precursor for BF-227 is prepared through a fluorosubstitution reaction using tosylate precursors. This step typically requires heating the reaction mixture at elevated temperatures (around 150°C) in dimethyl sulfoxide (DMSO) to facilitate the incorporation of fluorine-18 into the compound .
  2. Purification: After synthesis, the crude product undergoes purification using high-performance liquid chromatography (HPLC). The purification process ensures that the final product has high radiochemical purity suitable for biological applications .
  3. Quality Control: Quality control measures include assessing the radiochemical purity and specific activity of BF-227 through analytical HPLC techniques, ensuring that the product meets the required standards for imaging studies .
Molecular Structure Analysis

Structure and Data

The molecular structure of BF-227 features a benzoxazole core, which is crucial for its binding properties. The specific arrangement of atoms within this structure allows for interactions with amyloid fibrils:

  • Chemical Formula: C15_{15}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight: Approximately 284.28 g/mol
  • Binding Affinity: BF-227 exhibits binding affinities (KD_D) of 1.31 nM for amyloid-beta fibrils and 9.3 nM for alpha-synuclein fibrils, indicating its potential effectiveness as an imaging agent for both types of aggregates .
Chemical Reactions Analysis

Reactions and Technical Details

BF-227 undergoes specific chemical reactions during its synthesis and application:

  1. Fluorosubstitution Reaction: This reaction involves replacing a leaving group in the tosylate precursor with fluorine-18, resulting in the formation of BF-227. The reaction conditions are critical, as they influence both yield and purity.
  2. Binding Reactions: In biological studies, BF-227 interacts with amyloid-beta and alpha-synuclein aggregates through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for its imaging capabilities .
Mechanism of Action

Process and Data

The mechanism of action for BF-227 involves its selective binding to amyloid plaques in the brain:

  1. Binding Process: Upon administration, BF-227 crosses the blood-brain barrier and binds to amyloid-beta fibrils due to its structural compatibility with the fibrillar conformation.
  2. Imaging Mechanism: Once bound, the emitted positrons from fluorine-18 decay can be detected by PET scanners, allowing visualization of amyloid deposition in vivo .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BF-227 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.
  • Radiochemical Properties: Specific activity ranges from 40 to 840 GBq/μmol depending on synthesis conditions .
Applications

Scientific Uses

BF-227 is primarily used in neuroimaging research:

  1. Alzheimer's Disease Research: It serves as a PET imaging agent to visualize amyloid plaques, aiding in the diagnosis and monitoring of Alzheimer's disease progression.
  2. Neurodegenerative Disease Studies: Beyond Alzheimer's disease, BF-227 is being explored for its potential applications in imaging other neurodegenerative disorders characterized by protein aggregation, such as Parkinson's disease .
Molecular Design and Mechanistic Basis of BF 227 as an Amyloid-β Imaging Probe

Structural Optimization for Aβ Fibril Affinity

BF-227 (2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole) represents a strategically optimized benzoxazole derivative within the class of molecular probes designed for positron emission tomography (PET) imaging of amyloid-β (Aβ) plaques in Alzheimer's disease (AD). Its design builds upon a benzoxazole scaffold, known for its inherent planar conformation and capacity for π-π stacking interactions with the β-sheet-rich structure of amyloid fibrils. Key structural modifications were introduced to enhance both binding affinity and blood-brain barrier (BBB) penetration [1] [6].

The core structural features driving BF-227's affinity include:

  • Extended Conjugation System: The ethenyl bridge linking the benzoxazole ring to the dimethylaminothiazole moiety creates an extended, rigid, and planar conjugated π-system. This configuration maximizes hydrophobic interactions and π-stacking with the cross-β-sheet architecture characteristic of Aβ fibrils [6].
  • Electron-Donating Aminothiazole Group: The dimethylaminothiazole unit acts as a potent electron-donating group. This feature enhances electronic polarization within the molecule, facilitating stronger interactions with the amyloid fibril binding sites [3] [6].
  • Polar Ethoxy Side Chain: Introduction of the 2-fluoroethoxy group at the 6-position of the benzoxazole ring serves a dual purpose. While maintaining sufficient lipophilicity for BBB transit (measured log P = 1.75 at pH 7.4 [3] [6]), this polar group significantly improves aqueous solubility compared to earlier hydrophobic benzoxazole derivatives. This modification reduces non-specific binding and facilitates clearance of unbound tracer from brain tissue, thereby enhancing target-to-background contrast in PET imaging [6] [8]. Crucially, studies modifying this side chain with alkyl or oxyethylene chains demonstrated that these alterations did not significantly impair core binding affinity, indicating the side chain's primary role lies in modulating pharmacokinetics rather than direct fibril interaction [9].

Table 1: Key Structural Features of BF-227 and Their Functional Roles

Structural FeatureChemical RoleFunctional Consequence
Benzoxazole CoreRigid planar structureFacilitates π-π stacking with β-sheets in Aβ fibrils
Ethenyl Bridge (-CH=CH-)Extends π-conjugation systemEnhances hydrophobic/stacking interactions; maintains planarity
DimethylaminothiazoleElectron-donating groupImproves electronic interaction with binding site; modulates affinity
2-Fluoroethoxy at C6Moderately polar substituentImproves solubility; reduces non-specific binding; maintains log P suitable for BBB penetration (~1.75)

Binding Kinetics and Selectivity (Ki = 4.3 nM for Aβ₁₋₄₂)

BF-227 exhibits high-affinity binding to synthetic Aβ₁₋₄₂ fibrils, a key pathological form in AD. Quantitative in vitro binding assays using competition against the established ligand [¹²⁵I]BF-180 demonstrated an inhibition constant (Ki) of 4.3 ± 1.5 nM [2] [6]. This low nanomolar affinity is a critical determinant for its effectiveness as a PET tracer, enabling specific binding to amyloid deposits at the low tracer concentrations achievable in vivo.

The binding kinetics were further characterized using radiolabeled [³H]BF-227, revealing dissociation constants (KD) of 15.7 nM for Aβ fibrils [9]. While demonstrating strong affinity for Aβ, BF-227 also binds to fibrillar α-synuclein (α-Syn), a hallmark of Parkinsonian syndromes, with a KD of 46.0 nM [1] [9]. This cross-reactivity translates to a binding selectivity ratio (defined as Ki(Aβ)/Ki(α-Syn)) of 0.23 for BF-227 [9]. A ratio less than 1 indicates higher affinity for α-Syn than Aβ, highlighting a significant limitation in selectivity for Aβ over other amyloidogenic proteins. This intrinsic property of the benzoxazole scaffold necessitates careful interpretation of PET signals, particularly in diseases or brain regions where co-pathologies (Aβ and α-Syn aggregates) might coexist [1] [9].

Table 2: Binding Affinities and Selectivity Profile of BF-227

Target Fibril TypeAffinity MeasurementValue (nM)Source
Aβ₁₋₄₂ Fibrils (Synthetic)Ki (Competitive Binding)4.3 ± 1.5 [2] [6]
Aβ FibrilsKD ([³H]BF-227)15.7 [9]
α-Synuclein FibrilsKD ([³H]BF-227)46.0 [9]
Selectivity Ratio (Aβ/α-Syn)Ki(Aβ)/Ki(α-Syn)0.23 [9]

Binding studies also confirmed BF-227's preferential binding to dense-core amyloid plaques containing highly ordered, fibrillar Aβ, as opposed to diffuse plaques primarily composed of non-fibrillar Aβ species. This selectivity for fibrillar pathology is a key attribute for differentiating AD-related amyloid deposition from the diffuse deposits more commonly associated with normal aging [6].

Comparative Analysis with Thioflavin-Based Probes

BF-227 belongs to the class of molecular probes conceptually derived from the thioflavin family of amyloid-staining dyes (e.g., Thioflavin-S, Thioflavin-T). While sharing the core principle of interacting with the cross-β-sheet structure, BF-227 incorporates significant structural and functional improvements over its predecessors [2] [6].

  • Enhanced Binding Affinity and Specificity: Traditional thioflavin derivatives like Thioflavin-T and Thioflavin-S exhibit lower binding affinities for Aβ fibrils compared to BF-227 (Ki typically in the micromolar range). BF-227's structural modifications, particularly the extended conjugation and the aminothiazole moiety, result in its significantly higher affinity (Ki ~4.3 nM). Furthermore, BF-227 demonstrates superior binding specificity for dense-core plaques over diffuse plaques compared to Thioflavin-S, as evidenced by neuropathological staining of post-mortem AD brain tissues [6]. This aligns with its design goal of detecting AD-specific pathology.
  • Improved Brain Pharmacokinetics: A critical limitation of Thioflavin-T derivatives like Pittsburgh Compound B ([¹¹C]PiB) is their relatively high lipophilicity, leading to elevated non-specific binding in white matter and slower clearance from non-target brain regions. BF-227, with its calculated log P of 1.75, achieves a more optimal balance. It exhibits excellent initial brain uptake (peak ~7.9% ID/g in mice at 2 min post-injection) combined with faster washout kinetics from normal brain tissue compared to [¹²⁵I]IMPY (a Thioflavin-T derivative) [3] [6]. This faster clearance improves the target (plaque)-to-background (normal brain) ratio over time, a crucial factor for in vivo imaging sensitivity and quantification [6] [8].
  • Fluorination for PET Tracer Development: Unlike Thioflavin-S or Thioflavin-T, BF-227 incorporates a 2-fluoroethoxy group, enabling straightforward radiolabeling with fluorine-18 ([¹⁸F]BF-227). While the initial human studies used [¹¹C]BF-227 [6], the presence of fluorine allows for the longer half-life of ¹⁸F (109.8 min vs. 20.4 min for ¹¹C), facilitating wider distribution and use in clinical settings without an on-site cyclotron. This offers a practical advantage over [¹¹C]PiB [3] [8].

Table 3: Comparison of BF-227 with Thioflavin-Based Amyloid Probes

PropertyBF-227[¹¹C]PiB (PIB)Thioflavin-S / Thioflavin-TFunctional Advantage of BF-227
Chemical ClassBenzoxazole derivativeBenzothiazole derivative (Thioflavin-T analog)Benzothiazole / BenzaminicOptimized core for Aβ affinity and pharmacokinetics
1-42 Ki (nM)~4.3~1 - 10 [^1]Micromolar rangeHigher binding affinity for Aβ fibrils
log P (Octanol/Water)1.75~2.1 - 2.5 [^2]High (poorly defined)Better balance: good BBB penetration + faster washout from normal brain
Primary Binding TargetDense-core Aβ fibrilsFibrillar Aβ (diffuse & dense)General amyloid fibrilsMore specific for AD-associated dense-core plaques
Suitability for [¹⁸F] LabelYes (via fluoroethoxy)No (requires [¹¹C]methyl)NoPotential for wider clinical use due to ¹⁸F half-life
Initial Brain Uptake (Mouse, %ID/g)7.9% (2 min)~8-10% (2 min) [^3]Not applicable (in vitro dye)Comparable high uptake
Clearance from Normal BrainModerate/Fast (3.7% ID/g at 10 min; 0.64% at 60 min)Slower (especially white matter)Not applicableImproved target-to-background ratio over time

[^1]: PiB affinity varies slightly depending on assay conditions but is generally in the low nanomolar range.[^2]: PiB is more lipophilic than BF-227.[^3]: PiB shows high initial uptake but slower clearance from specific regions like white matter.

Properties

Product Name

BF 227

IUPAC Name

5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine

Molecular Formula

C16H16FN3O2S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+

InChI Key

GSZMUPHKOPBPPS-GQCTYLIASA-N

SMILES

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF

Synonyms

2-(2-(2-dimethylaminothiazol-5-yl)ethenyl)-6-(2-(fluoro)ethoxy)benzoxazole
BF 227
BF-227
BF227 cpd

Canonical SMILES

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF

Isomeric SMILES

CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.